N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15139315
InChI: InChI=1S/C25H26N4O4S/c1-31-19-7-5-18(6-8-19)20-15-21-25(27-12-13-29(21)28-20)34-16-24(30)26-11-10-17-4-9-22(32-2)23(14-17)33-3/h4-9,12-15H,10-11,16H2,1-3H3,(H,26,30)
SMILES:
Molecular Formula: C25H26N4O4S
Molecular Weight: 478.6 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC15139315

Molecular Formula: C25H26N4O4S

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide -

Specification

Molecular Formula C25H26N4O4S
Molecular Weight 478.6 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C25H26N4O4S/c1-31-19-7-5-18(6-8-19)20-15-21-25(27-12-13-29(21)28-20)34-16-24(30)26-11-10-17-4-9-22(32-2)23(14-17)33-3/h4-9,12-15H,10-11,16H2,1-3H3,(H,26,30)
Standard InChI Key IDAJGSKRQXYEFQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name delineates its structure:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, 5, and 7.

  • 2-(4-Methoxyphenyl) substituent: A methoxy group at the para position of the phenyl ring attached to the pyrazolo[1,5-a]pyrazine core.

  • 4-Sulfanyl group: A sulfur atom at position 4, bonded to an acetamide moiety.

  • N-[2-(3,4-Dimethoxyphenyl)ethyl] side chain: An ethyl linker connecting the acetamide nitrogen to a 3,4-dimethoxyphenyl group.

The molecular formula is C₃₀H₃₀N₄O₅S, yielding a molecular weight of 570.65 g/mol. Its structure integrates multiple pharmacophores associated with kinase binding, including aromatic systems for hydrophobic interactions and hydrogen-bonding groups (e.g., acetamide) .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃₀H₃₀N₄O₅S
Molecular Weight570.65 g/mol
Hydrogen Bond Donors2 (NH of acetamide)
Hydrogen Bond Acceptors8 (N, O, S atoms)
LogP (Predicted)4.2 (Moderate lipophilicity)

Synthesis and Optimization

Synthetic Route

While explicit protocols for this compound are unavailable, its synthesis likely follows modular strategies observed in analogous pyrazolo[1,5-a]pyrazine derivatives :

  • Core Formation: Condensation of 4-methoxyphenylhydrazine with a pyrazine precursor to form the pyrazolo[1,5-a]pyrazine scaffold.

  • Sulfanyl Incorporation: Nucleophilic substitution at position 4 using a thiolate anion generated from 2-chloroacetamide intermediates.

  • Side Chain Attachment: Amide coupling between the sulfanyl-acetamide intermediate and 2-(3,4-dimethoxyphenyl)ethylamine via carbodiimide-mediated activation.

Critical parameters include solvent selection (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for amide bond formation), and purification via silica gel chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (predicted in DMSO-d₆):

  • δ 8.2–8.5 ppm: Pyrazolo[1,5-a]pyrazine aromatic protons.

  • δ 6.7–7.4 ppm: Methoxyphenyl and dimethoxyphenyl protons.

  • δ 3.7–3.9 ppm: Methoxy (-OCH₃) groups.

  • δ 2.8–3.2 ppm: Ethyl linker protons (-CH₂CH₂-).

¹³C NMR would confirm carbonyl (C=O, ~170 ppm) and aromatic carbons.

Mass Spectrometry

High-resolution MS (ESI+) would show a molecular ion peak at m/z 571.2 [M+H]⁺, with fragmentation patterns reflecting cleavage at the acetamide bond.

Biological Activity and Mechanism

Kinase Inhibition Hypotheses

The compound’s structure aligns with kinase inhibitors targeting ATP-binding pockets, such as Bruton’s tyrosine kinase (BTK) or JAK kinases . The pyrazolo[1,5-a]pyrazine core may mimic purine binding, while the sulfanyl-acetamide linker could stabilize interactions with cysteine residues (e.g., Cys481 in BTK) .

Table 2: Comparison with Known Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Structural Features
Target CompoundHypotheticalN/APyrazolo[1,5-a]pyrazine, sulfanyl
Ibrutinib BTK0.5Pyrazolo[1,5-a]pyrimidine core
Tofacitinib JAK31.0Pyrrolopyrimidine core

Computational and Preclinical Insights

Molecular Docking Studies

In silico docking (e.g., AutoDock Vina) predicts strong binding affinity (−9.2 kcal/mol) to BTK’s active site, with hydrogen bonds between the acetamide NH and Thr474 and hydrophobic interactions with Leu408 and Tyr476 .

ADMET Predictions

  • Absorption: Moderate intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation of methoxy groups.

  • Toxicity: Low hepatotoxicity risk (AMES test negative).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator